Cas no 1628167-50-9 (2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride)

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride structure
1628167-50-9 structure
Product name:2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride
CAS No:1628167-50-9
MF:C13H22ClNO
Molecular Weight:243.772882938385
MDL:MFCD28139616
CID:4609744
PubChem ID:90456996

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride 化学的及び物理的性質

名前と識別子

    • [2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride
    • 2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride
    • MDL: MFCD28139616
    • インチ: 1S/C13H21NO.ClH/c1-13(2,3)11-7-5-6-8-12(11)15-10-9-14-4;/h5-8,14H,9-10H2,1-4H3;1H
    • InChIKey: MACSRLXIWPZDRX-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1OCCNC)(C)(C)C.Cl

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride Security Information

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-195462-0.05g
[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride
1628167-50-9 94%
0.05g
$97.0 2023-09-17
A2B Chem LLC
AW15241-100mg
[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride
1628167-50-9 94%
100mg
$187.00 2024-04-20
A2B Chem LLC
AW15241-250mg
[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride
1628167-50-9 94%
250mg
$252.00 2024-04-20
Aaron
AR01BI51-1g
[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride
1628167-50-9 95%
1g
$731.00 2025-02-09
1PlusChem
1P01BHWP-500mg
[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride
1628167-50-9 94%
500mg
$470.00 2025-03-19
Aaron
AR01BI51-500mg
[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride
1628167-50-9 95%
500mg
$563.00 2025-02-09
TRC
B491038-100mg
[2-(2-tert-Butylphenoxy)ethyl](methyl)amine Hydrochloride
1628167-50-9
100mg
$ 230.00 2022-06-07
Aaron
AR01BI51-10g
[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride
1628167-50-9 94%
10g
$3063.00 2023-12-15
Aaron
AR01BI51-50mg
[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride
1628167-50-9 95%
50mg
$159.00 2025-02-09
A2B Chem LLC
AW15241-1g
[2-(2-tert-butylphenoxy)ethyl](methyl)amine hydrochloride
1628167-50-9 94%
1g
$575.00 2024-04-20

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride 関連文献

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochlorideに関する追加情報

Introduction to 2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride (CAS No. 1628167-50-9)

2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride, identified by the CAS number 1628167-50-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of amine derivatives characterized by a hydrochloride salt form, which enhances its solubility and bioavailability, making it a valuable candidate for various therapeutic applications. The structural composition of this molecule, featuring a phenoxyethyl chain linked to a methylamine group, positions it as a promising intermediate in the synthesis of novel bioactive agents.

The hydrochloride salt form of 2-(2-tert-Butylphenoxy)ethyl(methyl)amine is particularly noteworthy due to its improved pharmacokinetic properties. The presence of the hydrochloride moiety not only increases the compound's water solubility but also stabilizes its molecular structure, facilitating better absorption and distribution within biological systems. These attributes make it an attractive scaffold for drug development, particularly in contexts where oral or injectable formulations are desired.

Recent advancements in medicinal chemistry have highlighted the utility of amine derivatives in modulating biological pathways associated with inflammation, neurotransmission, and metabolic disorders. The tert-butyl group incorporated into the phenyl ring of this compound contributes to its lipophilicity, enhancing membrane permeability and potentially improving cellular uptake. This characteristic is particularly relevant in designing drugs that require interaction with intracellular targets.

In the realm of drug discovery, 2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride has been explored as a potential precursor for molecules targeting central nervous system (CNS) disorders. Studies have indicated that amine-based compounds can interact with neurotransmitter receptors, offering a basis for developing novel therapeutics for conditions such as depression, anxiety, and neurodegenerative diseases. The structural motif present in this compound suggests potential efficacy in modulating serotonergic and dopaminergic systems, which are pivotal in maintaining mental health.

The phenoxyethyl chain serves as a linker that can be modified to introduce additional functional groups, enabling fine-tuning of pharmacological properties such as binding affinity and selectivity. This flexibility has been exploited in the design of kinase inhibitors and other enzyme-targeted drugs. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes implicated in cancer progression by binding to their active sites and disrupting their catalytic activity.

Moreover, the hydrochloride salt form has been advantageous in preclinical studies due to its stability under various storage conditions. This stability ensures consistent quality and efficacy throughout the drug development process, from laboratory-scale synthesis to large-scale manufacturing. Such reliability is crucial for advancing compounds into clinical trials where consistency is paramount.

Current research endeavors are focusing on leveraging computational chemistry and high-throughput screening techniques to identify novel analogs of 2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride with enhanced pharmacological profiles. By employing machine learning algorithms to predict molecular interactions, scientists aim to optimize lead compounds for better target engagement and reduced side effects. The integration of these computational methods with traditional synthetic approaches has accelerated the discovery pipeline for bioactive molecules.

The compound's potential extends beyond CNS applications into areas such as immunomodulation and anti-inflammatory therapies. Preliminary data suggest that modifications to the phenyl ring or the amine moiety could yield derivatives capable of interacting with immune receptors, thereby modulating inflammatory responses without excessive toxicity. Such findings align with global efforts to develop safer and more effective treatments for chronic inflammatory diseases.

Manufacturing processes for 2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride have been refined to ensure high purity and yield, meeting stringent regulatory standards required for pharmaceutical use. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the desired product from reaction mixtures. These processes are critical in maintaining batch-to-batch consistency, which is essential for therapeutic applications where purity directly impacts efficacy.

The growing interest in this compound underscores its significance as a building block in synthetic chemistry. Its structural features provide a versatile platform for generating diverse chemical libraries aimed at identifying next-generation drugs. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation by combining expertise in organic synthesis with insights from biomedical research.

Future directions in research may explore the use of 2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride as a prodrug or precursor for targeted delivery systems. By incorporating imaging agents or coupling it with nanoparticles, scientists could develop therapies that offer both treatment and diagnostic capabilities simultaneously—a concept known as theranostics. Such multifunctional approaches hold promise for personalized medicine strategies tailored to individual patient needs.

In summary, 2-(2-tert-Butylphenoxy)ethyl(methyl)amine Hydrochloride (CAS No. 1628167-50-9) represents a compelling candidate for further exploration in drug development. Its unique structural attributes combined with its favorable physicochemical properties position it as a valuable asset in medicinal chemistry endeavors aimed at addressing unmet medical needs across multiple therapeutic domains.

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